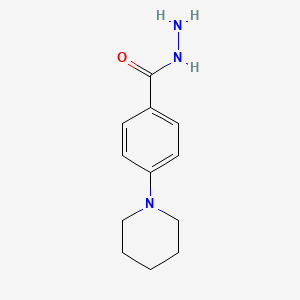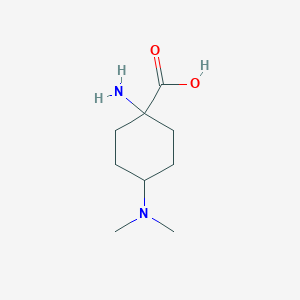
1-Amino-4-(dimethylamino)cyclohexanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-4-(dimethylamino)cyclohexanecarboxylic acid is a compound of interest in various fields of chemistry and biology. This compound is characterized by the presence of an amino group and a dimethylamino group attached to a cyclohexane ring, along with a carboxylic acid functional group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4-(dimethylamino)cyclohexanecarboxylic acid typically involves the reaction of cyclohexanone with dimethylamine to form the corresponding imine, which is then reduced to the amine. The carboxylic acid group can be introduced through a variety of methods, including the oxidation of a methyl group or the hydrolysis of a nitrile group. The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The starting materials are often sourced from bulk chemical suppliers, and the reactions are optimized for cost-effectiveness and scalability. The final product is typically purified through crystallization or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Amino-4-(dimethylamino)cyclohexanecarboxylic acid can undergo a variety of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used to introduce new substituents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitroso or nitro compounds, while reduction of the carboxylic acid group can produce alcohols or aldehydes.
Wissenschaftliche Forschungsanwendungen
1-Amino-4-(dimethylamino)cyclohexanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1-Amino-4-(dimethylamino)cyclohexanecarboxylic acid involves its interaction with various molecular targets, including enzymes and receptors. The amino and dimethylamino groups can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The carboxylic acid group can also participate in these interactions, further enhancing the compound’s binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Amino-4-methoxycyclohexanecarboxylic acid: Similar in structure but with a methoxy group instead of a dimethylamino group.
4-(Aminomethyl)cyclohexanecarboxylic acid: Lacks the dimethylamino group, making it less versatile in certain reactions.
Uniqueness
1-Amino-4-(dimethylamino)cyclohexanecarboxylic acid is unique due to the presence of both an amino group and a dimethylamino group, which allows it to participate in a wider range of chemical reactions compared to similar compounds. This versatility makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in scientific research.
Eigenschaften
Molekularformel |
C9H18N2O2 |
|---|---|
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
1-amino-4-(dimethylamino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H18N2O2/c1-11(2)7-3-5-9(10,6-4-7)8(12)13/h7H,3-6,10H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
WFOKGHJOJBCCHO-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1CCC(CC1)(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine](/img/structure/B13004303.png)
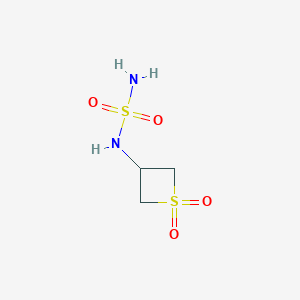
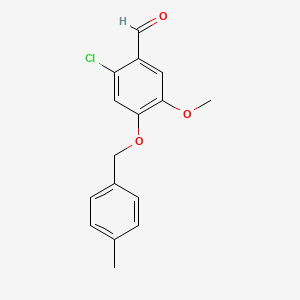
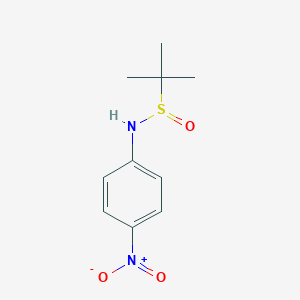

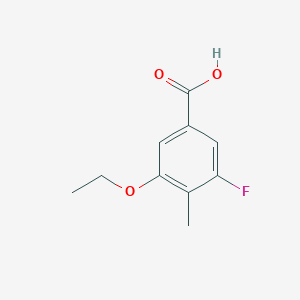
![1-Ethyl-2-((Z)-((Z)-3-ethyl-5-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-oxothiazolidin-2-ylidene)methyl)pyridin-1-ium chloride](/img/structure/B13004342.png)

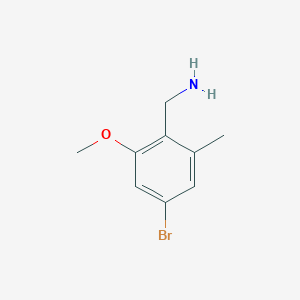
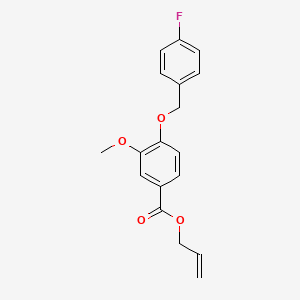
![2-Iodofuro[2,3-b]pyridine](/img/structure/B13004366.png)
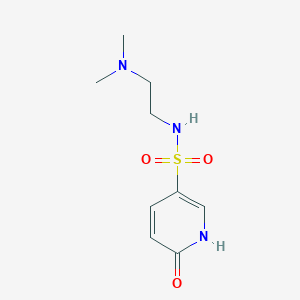
![6-(Benzyloxy)spiro[3.3]heptan-2-one](/img/structure/B13004390.png)
